N2,N2-Dimethyl-N6-oleoyl-DL-lysine
Description
N2,N2-Dimethyl-N6-oleoyl-DL-lysine is a modified lysine derivative characterized by dimethyl groups on the alpha-amino (N2) positions and an oleoyl (C18:1, monounsaturated) acyl chain attached to the epsilon-amino (N6) group. Its CAS registry numbers are 241-237-1 and 17196-50-8, registered on May 31, 2018 . Structurally, the molecule combines hydrophilic (dimethylated amino groups) and lipophilic (oleoyl chain) regions, making it amphiphilic.
Properties
CAS No. |
17196-51-9 |
|---|---|
Molecular Formula |
C26H50N2O3 |
Molecular Weight |
438.7 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-6-[[(Z)-octadec-9-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H50N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25(29)27-23-20-19-21-24(26(30)31)28(2)3/h11-12,24H,4-10,13-23H2,1-3H3,(H,27,29)(H,30,31)/b12-11-/t24-/m0/s1 |
InChI Key |
PPYOSYACEILSKE-IPYQYMIDSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Other CAS No. |
17196-51-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
N2,N2-Dimethyl-N6-palmitoyl-DL-lysine
N2,N2-Dimethyl-N6-(1-oxododecyl)-L-lysine
- Structure : Features a lauroyl (C12:0, saturated) chain.
- CAS : 38079-57-1 .
- Key Differences :
- Chain Length : The shorter lauroyl chain reduces lipophilicity, increasing aqueous solubility relative to oleoyl and palmitoyl derivatives.
- Bioavailability : Shorter chains may enhance diffusion rates in biological systems but reduce membrane retention time.
N2,N6-Diacetyl-L-lysine
- Structure : Acetyl groups replace both N2 methyl and N6 oleoyl groups.
- CAS : 499-86-5 .
- Key Differences :
- Polarity : Acetyl groups are less hydrophobic than oleoyl, making this compound highly water-soluble (220 g/L at 25°C).
- Functionality : Lacks the surfactant-like properties of oleoyl derivatives, limiting its use in lipid-based applications.
Structural and Functional Comparison Table
Research Implications and Limitations
- Structural Trends : Increasing acyl chain length and unsaturation correlate with higher lipophilicity and membrane affinity but lower aqueous solubility.
- Experimental Data Gaps : The provided evidence lacks direct measurements (e.g., solubility, melting points) for the dimethyl-oleoyl derivative, necessitating further experimental validation.
- Functional Trade-offs : Choice of acyl chain depends on application requirements—e.g., lauroyl for solubility-driven systems vs. oleoyl for lipid-mimetic environments.
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